![molecular formula C19H22FN3S B5693791 (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine, also known as FP-DMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has been shown to inhibit the serotonin transporter by binding to the transporter protein and preventing the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which has been associated with the treatment of depression and anxiety disorders. Additionally, this compound has been shown to selectively bind to cysteine in biological systems, leading to fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to increase serotonin levels in the brain, which has been associated with the treatment of depression and anxiety disorders. Additionally, this compound has been shown to selectively bind to cysteine in biological systems, leading to fluorescence emission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has potential applications in various fields of scientific research. However, there are also limitations to its use. This compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several potential future directions for the study of (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine. One potential direction is the further study of its potential as a therapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the detection of cysteine in biological systems. Finally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments and its potential applications in various fields of scientific research.
Métodos De Síntesis
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine can be synthesized through a multi-step process involving the reaction of 4-(2-fluorophenyl)piperazine with carbon disulfide, followed by the reaction with 4-bromoacetophenone and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with N,N-dimethylamine.
Aplicaciones Científicas De Investigación
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has shown potential applications in various fields of scientific research. It has been studied as a potential inhibitor of the serotonin transporter, a protein responsible for the reuptake of serotonin in the brain. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of cysteine in biological systems. It has also been studied as a potential therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-21(2)16-9-7-15(8-10-16)19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMXYPJWABSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


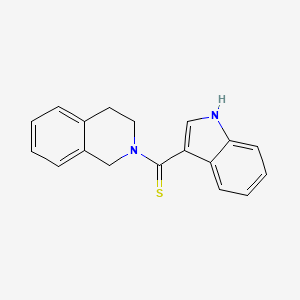
![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
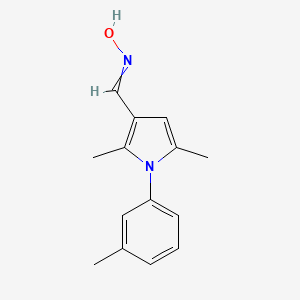

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
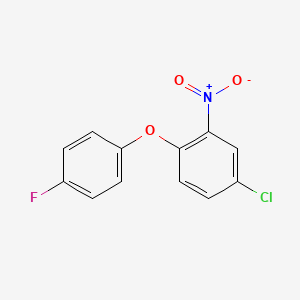
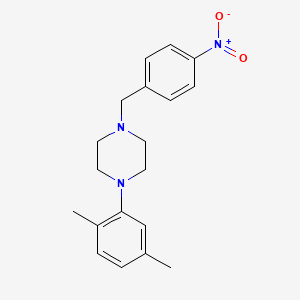
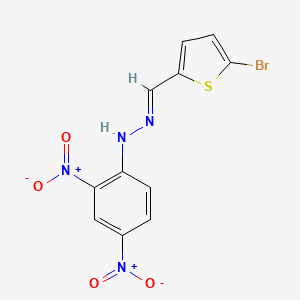
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)